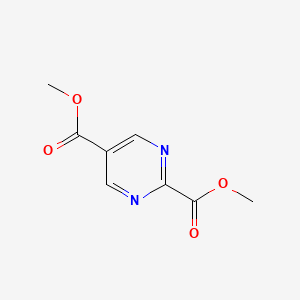![molecular formula C14H15F2N3O3S B2665313 N-[2-(difluoromethoxy)phenyl]-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide CAS No. 514182-26-4](/img/structure/B2665313.png)
N-[2-(difluoromethoxy)phenyl]-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate compound is then reacted with difluoromethoxybenzene in the presence of a base such as potassium carbonate to form N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide.Molecular Structure Analysis
The molecular formula of this compound is C14H15F2N3O3S . The average mass is 343.349 Da .Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized derivatives related to the given chemical structure to assess their antimicrobial efficacy. For instance, Baviskar et al. (2013) synthesized a series of thiazolidin-4-one derivatives to explore their in vitro antibacterial and antifungal activities against common pathogens such as Staphylococcus aureus and Candida albicans, finding some compounds with promising antimicrobial properties Bhushan A. Baviskar, S. S. Khadabadi, S. Deore, 2013. Similarly, Kumar et al. (2012) synthesized thiazolidinone derivatives showing potent antibacterial and antifungal activities, indicating the potential of such compounds in developing new antimicrobial agents Shiv Kumar, Nitin Kumar, S. Drabu, S. A. Khan, O. Alam, Manav Malhotra, Md. Akram Minhaj, 2012.
Hypoglycemic Activity
Research by Nikalje et al. (2012) on novel thiazolidinedione derivatives demonstrated promising hypoglycemic activity in an animal model, suggesting potential applications in managing diabetes A. P. Nikalje, D. Deshp, H. Une, 2012.
Anticancer Activity
Additionally, compounds related to the specified chemical structure have been evaluated for their potential anticancer activities. For instance, Al-Sanea et al. (2020) attached different aryloxy groups to the pyrimidine ring in acetamide derivatives, showing cancer cell growth inhibition against various cancer cell lines, highlighting the potential of these compounds in cancer therapy M. M. Al-Sanea, D. G. Parambi, M. Shaker, H. Elsherif, H. A. Elshemy, R. Bakr, T. Al-Warhi, M. Gamal, M. Abdelgawad, 2020.
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O3S/c1-17-14-19(2)12(21)10(23-14)7-11(20)18-8-5-3-4-6-9(8)22-13(15)16/h3-6,10,13H,7H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPRAXTWCPGZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2OC(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
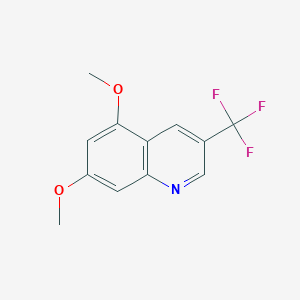
![N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2665235.png)
![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-hydroxypropan-1-one](/img/structure/B2665236.png)
![(3-(benzyloxy)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2665238.png)

![2-[(4-nitrobenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2665241.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2665242.png)
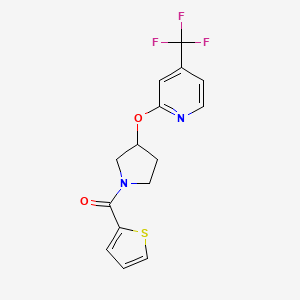
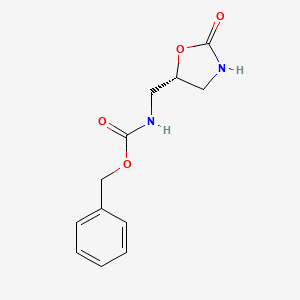

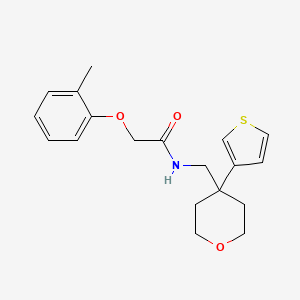
![Racemic-(2S,3aS,6aS)-5-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylate](/img/structure/B2665250.png)
![3-(3-Methylpyrazol-1-yl)-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2665252.png)
